molecular formula C20H22BrN3O3S2 B2648530 N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(ethyl)sulfamoyl]benzamide CAS No. 892852-73-2

N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(ethyl)sulfamoyl]benzamide

Cat. No.: B2648530
CAS No.: 892852-73-2
M. Wt: 496.44
InChI Key: JADSMIIZOBHFAL-UHFFFAOYSA-N
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Description

N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(ethyl)sulfamoyl]benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

    Biology: It can be used as a tool compound to study biological pathways and molecular targets.

    Materials Science: Benzothiazole derivatives are known for their optical and electronic properties, making them useful in the development of advanced materials such as organic semiconductors and dyes.

    Agriculture: The compound may have potential as a pesticide or herbicide due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(ethyl)sulfamoyl]benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Bromination: The benzothiazole core is then brominated at the 4-position using a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Sulfamoylation: The brominated benzothiazole is reacted with a sulfonamide derivative to introduce the sulfamoyl group.

    Amidation: Finally, the compound is subjected to amidation with 4-butylbenzoic acid to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(ethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position of the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfamoyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted benzothiazole derivatives.

    Oxidation: Oxidized forms of the sulfamoyl group.

    Reduction: Reduced forms of the sulfamoyl group.

    Hydrolysis: Corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(ethyl)sulfamoyl]benzamide would depend on its specific biological activity. Generally, benzothiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its diverse biological activities.

    4-Bromo-1,3-benzothiazole: A brominated derivative with potential for further functionalization.

    Sulfamoylbenzamide: A compound with a similar sulfamoyl group, known for its biological activity.

Uniqueness

N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(ethyl)sulfamoyl]benzamide is unique due to the combination of the benzothiazole core, bromine substitution, and sulfamoylbenzamide moiety. This unique structure may confer specific biological activities and properties that are not present in other similar compounds.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(ethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O3S2/c1-3-5-13-24(4-2)29(26,27)15-11-9-14(10-12-15)19(25)23-20-22-18-16(21)7-6-8-17(18)28-20/h6-12H,3-5,13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADSMIIZOBHFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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